1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine

Catalog No.
S614560
CAS No.
20664-02-2
M.F
C40H80NO8P
M. Wt
734 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine

CAS Number

20664-02-2

Product Name

1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine

IUPAC Name

[(2R)-3-octadecanoyloxy-2-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C40H80NO8P

Molecular Weight

734 g/mol

InChI

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-19-20-21-23-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-22-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1

InChI Key

MZWGYEJOZNRLQE-KXQOOQHDSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC

Synonyms

SMPC;1-Stearoyl-2-Myristoyl-sn-glycero-3-Phosphocholine

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC

As a Model Membrane Lipid:

These properties include:

  • Membrane fluidity: Studies have shown that SMPC can influence membrane fluidity, impacting the movement of proteins and other molecules within the membrane [].
  • Lateral packing: The different chain lengths of SMPC can affect how tightly the lipid molecules pack together, influencing membrane permeability and stability [].
  • Interactions with membrane proteins: SMPC can interact with specific membrane proteins, potentially modulating their function and activity [].

By studying SMPC in model membrane systems, researchers can gain valuable insights into the fundamental biophysical principles governing the behavior of biological membranes.

Investigating Membrane Fusion:

SMPC plays a role in research on membrane fusion, a crucial cellular process where two membranes merge to form a single continuous bilayer. Studies have shown that SMPC can influence the efficiency and selectivity of membrane fusion events [].

These findings suggest that SMPC may be involved in regulating various cellular processes that rely on membrane fusion, such as neurotransmission and exocytosis.

Applications in Drug Discovery:

The unique properties of SMPC have led to its exploration in the field of drug discovery. Researchers are investigating the potential of SMPC-based liposomes (microscopic spheres made of phospholipids) as drug delivery vehicles [].

1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine (SMPC), also known as PC(18:0/14:0), is a type of phospholipid []. Phospholipids are essential components of cell membranes in all living organisms []. SMPC is a specific type of phospholipid with a particular fatty acid arrangement. It has a stearic acid (18 carbon atoms, saturated) at the sn-1 position and a myristic acid (14 carbon atoms, saturated) at the sn-2 position of the glycerol backbone. The sn-3 position is linked to a phosphocholine headgroup, containing a phosphate group bonded to choline.

SMPC is an endogenous metabolite, meaning it's naturally produced in the body. However, it can also be commercially obtained for research purposes [, ].


Molecular Structure Analysis

SMPC has a unique structure with several key features:

  • Glycerol Backbone: The core structure is a glycerol molecule (sn-glycerol) with three hydroxyl groups. The fatty acids are attached to the sn-1 and sn-2 positions via ester bonds, while the phosphocholine headgroup is linked to the sn-3 position via a phosphodiester bond []. This specific numbering (sn-) refers to the stereochemistry of the glycerol molecule, which is crucial for its function in biological membranes.
  • Fatty Acids: SMPC has two saturated fatty acids - stearic acid (18:0) and myristic acid (14:0). The chain length and saturation of fatty acids influence the properties of the phospholipid [].
  • Phosphocholine Headgroup: The phosphocholine headgroup consists of a phosphate group linked to choline, a small organic molecule. This headgroup is hydrophilic (water-loving) due to the charged phosphate group, while the fatty acid tails are hydrophobic (water-fearing) []. This polarity is essential for the self-assembly of phospholipids into bilayer membranes.

Chemical Reactions Analysis

Synthesis

Decomposition

Phospholipids can undergo hydrolysis, where the ester bonds are broken down by enzymes like phospholipases, releasing fatty acids, glycerol, and the headgroup components.

Other Relevant Reactions


Physical And Chemical Properties Analysis

  • State: Likely a solid at room temperature due to the long, saturated fatty acid chains [].
  • Solubility: Insoluble in water due to the hydrophobic fatty acid tails. Soluble in organic solvents like chloroform or methanol [].
  • Melting Point: Expected to be high due to the long fatty acid chains, likely above physiological temperatures [].
  • Stability: Generally stable under physiological conditions. However, susceptible to hydrolysis at high temperatures or extreme pH.

SMPC, like other phospholipids, plays a crucial role in cell membrane structure and function. The phospholipid bilayer structure, formed by SMPC and other phospholipids, separates the interior of the cell from its external environment and regulates the passage of molecules []. The hydrophilic headgroups face the watery environment inside and outside the cell, while the hydrophobic tails form the interior of the bilayer. This creates a selectively permeable barrier that allows essential molecules to pass through while restricting others.

Physical Description

Solid

XLogP3

13.5

Other CAS

20664-02-2

Wikipedia

1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]

Dates

Modify: 2023-08-15
1.Hoyrup, P.,Mouritsen, O.G., and Jorgensen, K. Phospholipase A2 activity towards vesicles of DPPC and DMPC-DSPC containing small amounts of SMPC. Biochimica et Biophysica Acta 1515(2), 133-143 (2001).

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